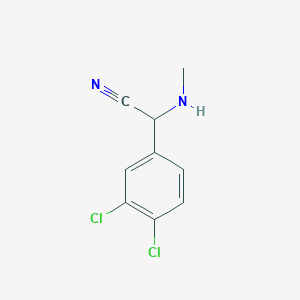

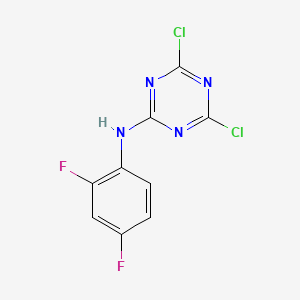

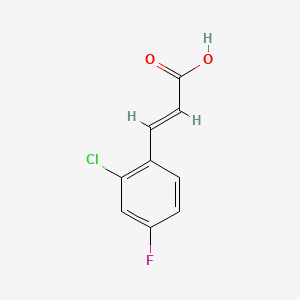

2-(3,4-Dichlorophenyl)-2-(methylamino)acetonitrile

Overview

Description

Synthesis Analysis

The synthesis of symmetric 1,2-diarylethenes, which are structurally related to the compound of interest, can be achieved using arylmethyl phosphonium salts in the presence of a strong base such as NaH or (t)BuOK in acetonitrile solvent. This homocoupling reaction is noted to be faster than a Wittig reaction with aromatic ketones in acetonitrile, and the presence of polar aprotic solvents is found to promote the reaction .

Molecular Structure Analysis

While the specific molecular structure of 2-(3,4-Dichlorophenyl)-2-(methylamino)acetonitrile is not analyzed in the provided papers, the study of diastereoisomers of a related compound provides insights into the molecular structure. The enantiopure diastereoisomers of 2-[(S/R)-2-chloro-3-quinolyl]-2-[(R)-1-(4-methoxyphenyl)ethylamino]acetonitrile show very similar bond distances and angles, but substantial differences in some torsion angles. The crystal structures form zigzag layers along the c axis, stabilized by various hydrogen-bond interactions .

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of 2-(3,4-Dichlorophenyl)-2-(methylamino)acetonitrile. However, the synthesis process of related compounds suggests that strong bases and polar aprotic solvents can facilitate homocoupling reactions that may be relevant to the compound of interest .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(3,4-Dichlorophenyl)-2-(methylamino)acetonitrile are not directly addressed in the provided papers. However, the analysis of related compounds' crystal structures and their stabilization through hydrogen-bond interactions can give an indication of the potential physical properties such as solubility and crystallinity .

Scientific Research Applications

Chromatographic Analysis

2-(3,4-Dichlorophenyl)-2-(methylamino)acetonitrile is utilized in chromatographic systems. Acetonitrile, as a stationary phase in liquid-liquid partition chromatography, aids in separating various compounds, including 2,4-dinitrophenylhydrazones of aldehydes and ketones. This application demonstrates the compound's role in analytical chemistry for separation and analysis purposes (Corbin, Schwartz, & Keeney, 1960).

Antifouling Research

In the study of antifouling biocides in marine environments, 2-(3,4-Dichlorophenyl)-2-(methylamino)acetonitrile contributes to methodologies for detecting such compounds in seawater. High-performance liquid chromatography-diode array detector (HPLC–DAD) techniques often incorporate this compound for optimizing extraction and detection of biocides and their metabolites (Gatidou et al., 2005).

Inhibition of Carbonyl Reductase

This compound has shown potential as an inhibitor of the Carbonyl Reductase enzyme, which is significant in cancer treatment resistance and cardiotoxicity in anthracycline-based therapies. The synthesis and characterization of oximino(2,6-dichlorophenyl)acetonitrile, a related compound, highlight its potential in biomedical research and therapy (Amankrah et al., 2021).

Photocyclization Studies

Photocyclization reactions involving acetonitrile, such as those producing benzo[c]quinolizinium salts, often involve compounds structurally similar to 2-(3,4-Dichlorophenyl)-2-(methylamino)acetonitrile. These reactions contribute to the development of new compounds with potential applications in various fields of chemistry (Arai et al., 1991).

properties

IUPAC Name |

2-(3,4-dichlorophenyl)-2-(methylamino)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2N2/c1-13-9(5-12)6-2-3-7(10)8(11)4-6/h2-4,9,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTCGYGMHAOBASQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C#N)C1=CC(=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dichlorophenyl)-2-(methylamino)acetonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bicyclo[2.2.1]hept-5-en-2-ylbut-3-yn-2-ol](/img/structure/B3034427.png)

![2-[2-(17-Amino-4,16-dihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3034441.png)

![2-[2-(17-Amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3034442.png)